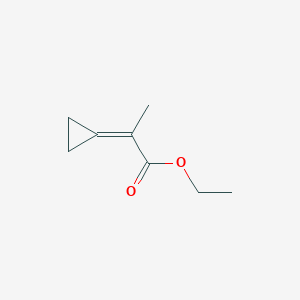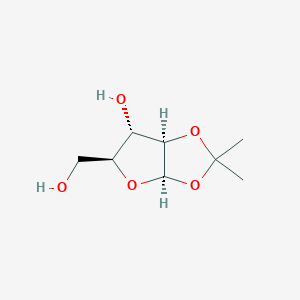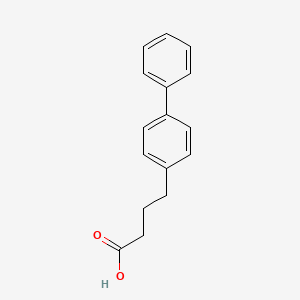
4-(4-Biphenylyl)butyric acid
Übersicht
Beschreibung
4-(4-Biphenylyl)butyric acid is a chemical compound that is related to a family of biphenyl derivatives. These compounds are characterized by a biphenyl core structure, which consists of two benzene rings connected by a single bond, and various functional groups attached to this core. The specific compound of interest, 4-(4-Biphenylyl)butyric acid, is not directly mentioned in the provided papers, but its structural relatives are extensively studied for their chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of biphenyl derivatives is a topic of interest in several studies. For instance, the synthesis of 4,4'-biphenyldicarboxylic acid is achieved using biphenyl as a starting material through a series of reactions including chloromethylation, chlorination, and hydrolyzation, with a total yield of 48% and a purity of 99.2% . Another method for synthesizing 4,4'-biphenyldicarboxylic acid starts with 4-aminobenzoic acid and yields 82% of the product, which is characterized by elementary analysis, IR, and NMR spectra . These methods highlight the versatility and efficiency of different synthetic routes for biphenyl derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is crucial for their properties and applications. The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) has been determined, revealing that molecules with two different conformations are present in the unit cell, with the main conformational difference being the dihedral angle between the planes of the phenyl rings . Similarly, the structure of biphenyl-4,4'-diacetic acid (H2bpda) is characterized by intermolecular O-H...O hydrogen bonding between carboxylic groups of adjacent molecules, which is evident in the vibrational spectra .
Chemical Reactions Analysis
The reactivity of biphenyl derivatives is another area of interest. For example, 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid undergoes protonation, which leads to significant changes in its electronic spectra, particularly in acidic solutions or when exposed to HCl vapor . This reactivity is not only of theoretical interest but also has practical implications for the development of pH sensors.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The thermal characteristics of biphenyl-4,4'-diacetic acid show considerable thermal stability, which is an important property for materials used in high-temperature applications . The crystal structure analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides insights into the molecule's stability and reactivity, with the HOMO-LUMO energy gap indicating that the molecule is soft and highly reactive .
Wissenschaftliche Forschungsanwendungen
Butyric Acid: A Key Component in Diverse Industries
Butyric acid, including its derivatives like 4-(4-Biphenylyl)butyric acid, plays a crucial role in various industries. It's a significant C4 organic acid primarily produced via chemosynthesis from petroleum-based feedstocks. However, its fermentative production from renewable sources is gaining attention due to the increasing demand for green products. This shift towards bio-based production methods is evident in food, pharmaceuticals, animal feed supplements, and cosmetics industries. Recent studies highlight strategies for improving microbial butyric acid production, emphasizing strain engineering and novel fermentation processes (Jiang et al., 2018).
Advances in Production Techniques
Advancements in the production of butyric acid are notable, especially using microbial fermentation as an alternative method. Traditional fermentation processes have been less economically competitive compared to chemical synthesis. Therefore, developing cost-effective methods using inexpensive feedstock and enhancing production efficiency are crucial. Recent strategies involve bioprocess techniques and metabolic engineering, aimed at optimizing yield and productivity. This approach is central to making microbial fermentation a viable alternative for butyric acid production (Luo et al., 2018).
Application in Medical Imaging
A novel application of 4-(4-Biphenylyl)butyric acid derivatives is in medical imaging, specifically in single-photon emission computed tomography (SPECT). Studies have explored the use of radioiodinated 4-(p-iodophenyl)butyric acid for imaging blood pools, tumors, and lymph nodes. This derivative shows promising pharmacokinetic properties, making it a potential candidate for advanced diagnostic procedures (Wen et al., 2019).
Butyric Acid in Cell Differentiation and Cancer Research
Butyric acid is also recognized for its potent effects in inducing erythroid differentiation in cultured erythroleukemic cells. It stands out for its effectiveness at much lower concentrations compared to other inducing agents. This unique property of butyric acid is being considered for its potential applications in cancer research and therapy (Leder & Leder, 1975).
Safety And Hazards
The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAQQLHYUBFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456672 | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Biphenylyl)butyric acid | |
CAS RN |
6057-60-9 | |
| Record name | [1,1′-Biphenyl]-4-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

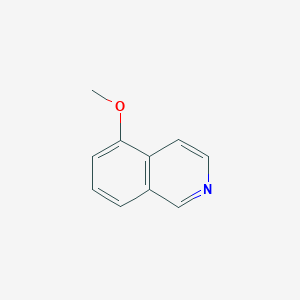

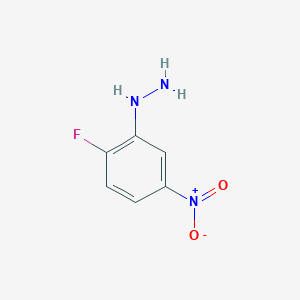
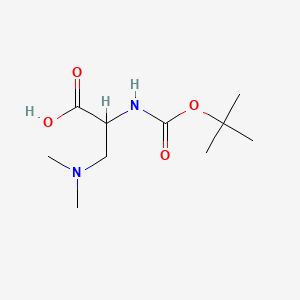
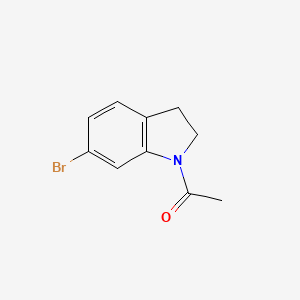
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
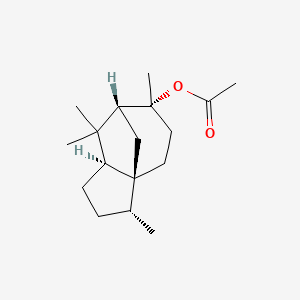
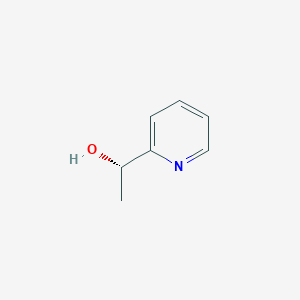
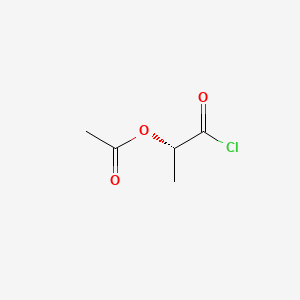
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
